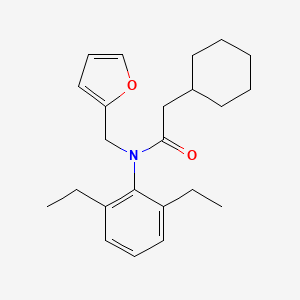
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-furylmethyl)acetamide
Übersicht
Beschreibung
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-furylmethyl)acetamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription in cancer cells. This molecule has been found to be effective against a wide range of cancers, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-furylmethyl)acetamide works by inhibiting the transcription of ribosomal RNA (rRNA) by Pol I in cancer cells. The inhibition of Pol I transcription leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting Pol I transcription, this compound has been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. This compound has also been found to increase the sensitivity of cancer cells to other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, this compound has some limitations in lab experiments, including its selectivity for cancer cells with high levels of Pol I transcription, which may limit its applicability to certain types of cancer.
Zukünftige Richtungen
There are several future directions for the study of 2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-furylmethyl)acetamide. One direction is to investigate the use of this compound in combination with other chemotherapeutic agents to increase its efficacy. Another direction is to investigate the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of this compound analogs with improved selectivity and efficacy may lead to the development of more effective cancer therapies.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in the inhibition of cancer cell growth. Its selectivity for cancer cells with high levels of Pol I transcription makes it an attractive candidate for cancer therapy. Future research on this compound may lead to the development of more effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models and has shown promising results in inhibiting cancer cell growth. This compound has been found to selectively target cancer cells with high levels of Pol I transcription, while sparing normal cells with low levels of Pol I transcription. This selectivity makes this compound an attractive candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-3-19-12-8-13-20(4-2)23(19)24(17-21-14-9-15-26-21)22(25)16-18-10-6-5-7-11-18/h8-9,12-15,18H,3-7,10-11,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQIUTWOVHROFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(CC2=CC=CO2)C(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B3440113.png)
![10-(1-azepanylcarbonyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B3440121.png)
![5-(4-methoxyphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3440122.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440124.png)
![ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3440131.png)
![3-(1-azepanylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440138.png)
![11-(3,4-dimethoxybenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B3440159.png)
![2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B3440178.png)

![ethyl 2-(acetylamino)-6-bromo-7-[2-(diethylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3440181.png)
![diethyl 2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3440200.png)
![ethyl 2-[(N-benzylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3440203.png)
![4-bromo-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3440209.png)

